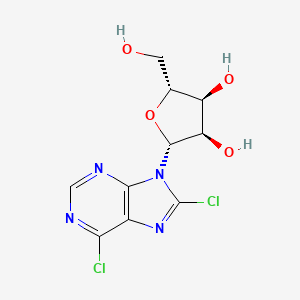
(2R,3R,4S,5R)-2-(6,8-dichloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2R,3R,4S,5R)-2-(6,8-dichloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol” is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides and are often used in medicinal chemistry for their antiviral and anticancer properties. This particular compound features a purine base with chlorine substitutions and a modified sugar moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “(2R,3R,4S,5R)-2-(6,8-dichloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol” typically involves the following steps:
Purine Base Modification: The purine base is chlorinated at the 6 and 8 positions using reagents such as phosphorus oxychloride (POCl3) and chlorine gas.
Glycosylation: The chlorinated purine base is then glycosylated with a protected sugar derivative under acidic conditions to form the nucleoside analog.
Deprotection: The final step involves deprotecting the sugar moiety to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar steps but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can undergo reduction reactions, particularly at the chlorinated positions, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (R-SH)
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Dechlorinated analogs
Substitution: Amino or thiol-substituted nucleosides
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, nucleoside analogs are often used to study DNA and RNA synthesis. This compound can be incorporated into nucleic acids, allowing researchers to investigate the effects of specific modifications on genetic material.
Medicine
Medically, nucleoside analogs are crucial in the development of antiviral and anticancer drugs. This compound may exhibit activity against certain viruses or cancer cells by interfering with nucleic acid synthesis.
Industry
In the industrial sector, this compound could be used in the production of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.
Wirkmechanismus
The mechanism of action of nucleoside analogs typically involves their incorporation into DNA or RNA, leading to chain termination or mutations. This compound likely targets viral or cancerous cells by mimicking natural nucleosides, thereby disrupting nucleic acid synthesis and inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acyclovir: An antiviral nucleoside analog used to treat herpes simplex virus infections.
Zidovudine: An antiretroviral medication used to prevent and treat HIV/AIDS.
Gemcitabine: A nucleoside analog used as chemotherapy for various cancers.
Uniqueness
The unique chlorine substitutions at the 6 and 8 positions of the purine base in “(2R,3R,4S,5R)-2-(6,8-dichloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol” may confer distinct chemical and biological properties, potentially enhancing its efficacy or specificity compared to other nucleoside analogs.
Eigenschaften
Molekularformel |
C10H10Cl2N4O4 |
|---|---|
Molekulargewicht |
321.11 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-(6,8-dichloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H10Cl2N4O4/c11-7-4-8(14-2-13-7)16(10(12)15-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2/t3-,5-,6-,9-/m1/s1 |
InChI-Schlüssel |
UTTXMOBAWWEDSF-UUOKFMHZSA-N |
Isomerische SMILES |
C1=NC2=C(C(=N1)Cl)N=C(N2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl |
Kanonische SMILES |
C1=NC2=C(C(=N1)Cl)N=C(N2C3C(C(C(O3)CO)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



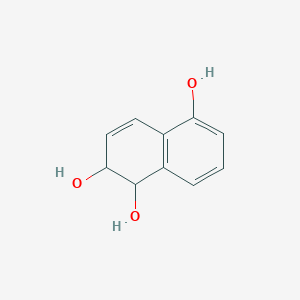
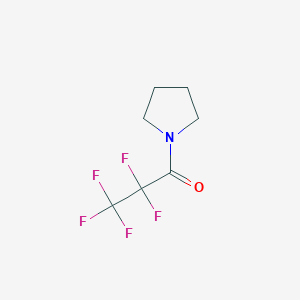
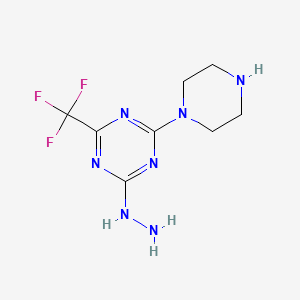
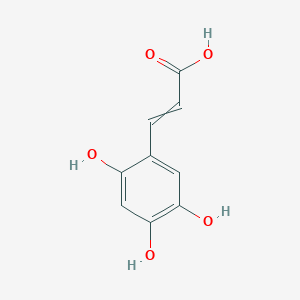
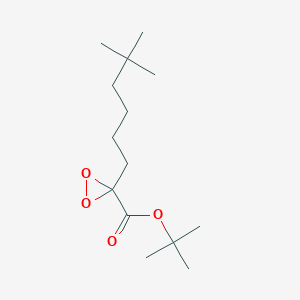

![(7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13414128.png)


![3-[(Z)-2-nitroethenyl]-1H-indole](/img/structure/B13414153.png)



